
1-Deoxymannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-d-mannitol is a sugar alcohol derived from mannose. It is a polyol, which means it contains multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C6H14O5, and it has a molecular weight of 182.17 g/mol .
Preparation Methods
1-Deoxy-d-mannitol can be synthesized through several methods. One common synthetic route involves the reduction of mannose using sodium borohydride in the presence of a suitable solvent such as methanol. The reaction typically occurs at room temperature and yields 1-Deoxy-d-mannitol as the primary product .
In industrial settings, 1-Deoxy-d-mannitol can be produced through the catalytic hydrogenation of mannose. This process involves the use of a metal catalyst, such as nickel or platinum, under high pressure and temperature conditions. The reaction results in the reduction of mannose to 1-Deoxy-d-mannitol .
Chemical Reactions Analysis
1-Deoxy-d-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When subjected to oxidative conditions, 1-Deoxy-d-mannitol can be converted to mannose or other related compounds.
Reduction: The reduction of 1-Deoxy-d-mannitol typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: 1-Deoxy-d-mannitol can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Scientific Research Applications
1-Deoxy-d-mannitol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Deoxy-d-mannitol involves its interaction with various molecular targets and pathways. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This effect helps reduce intracranial and intraocular pressure . Additionally, 1-Deoxy-d-mannitol can act as a substrate for certain enzymes, influencing metabolic pathways related to carbohydrate metabolism .
Comparison with Similar Compounds
1-Deoxy-d-mannitol is similar to other sugar alcohols such as sorbitol, xylitol, and erythritol. it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Sorbitol
- Xylitol
- Erythritol
- Mannitol
Properties
CAS No. |
1114-16-5 |
|---|---|
Molecular Formula |
C6H14O5 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI Key |
SKCKOFZKJLZSFA-KVTDHHQDSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


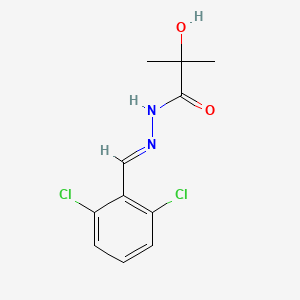

stannane](/img/structure/B14141311.png)
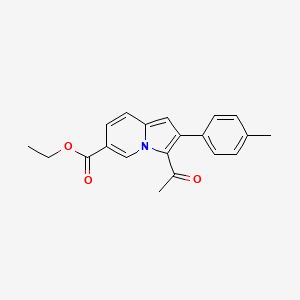
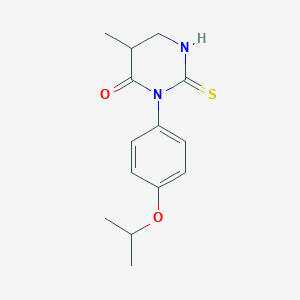
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)

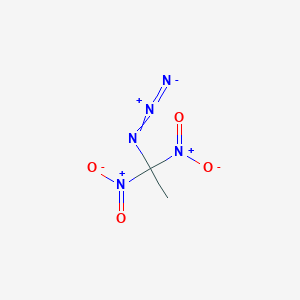
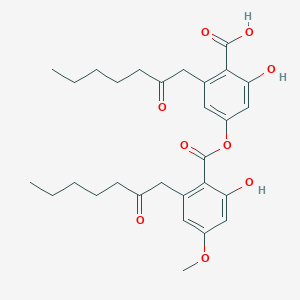
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)
![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
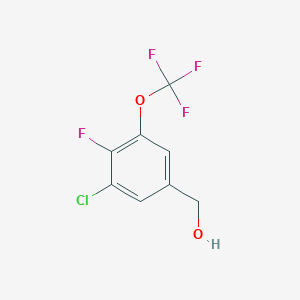
![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)
